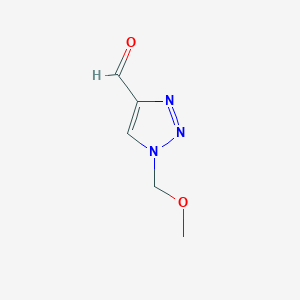![molecular formula C17H29ClN2O B1426521 N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride CAS No. 1220016-92-1](/img/structure/B1426521.png)
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride
Overview
Description
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is a synthetic compound known for its analgesic properties. It is chemically similar to tramadol and is often referred to as O-Desmethyltramadol. This compound is primarily used in the field of medicine for its pain-relieving effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride involves multiple steps. One common method includes the reaction of 3-(2-(2-piperidinyl)ethoxy)aniline with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through interaction with the central nervous system. It binds to opioid receptors, mimicking the action of endogenous opioids, and inhibits the reuptake of neurotransmitters like serotonin and norepinephrine. This dual mechanism enhances its analgesic effects and makes it effective in pain management.
Comparison with Similar Compounds
Similar Compounds
Tramadol: Chemically similar but with a different pharmacokinetic profile.
Codeine: Another opioid analgesic with a different mechanism of action.
Morphine: A more potent opioid with a higher risk of dependency.
Uniqueness
N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride is unique due to its dual mechanism of action, combining opioid receptor binding with neurotransmitter reuptake inhibition. This makes it a versatile and effective analgesic with a potentially lower risk of dependency compared to other opioids.
Properties
IUPAC Name |
N,N-diethyl-3-(2-piperidin-2-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-9-7-10-17(14-16)20-13-11-15-8-5-6-12-18-15;/h7,9-10,14-15,18H,3-6,8,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGXREVIZJVCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)




![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)

![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)



